molecular formula C22H20N2 B1167206 NEUROPEPTIDE Y (2-36) (HUMAN, RAT) CAS No. 123139-39-9

NEUROPEPTIDE Y (2-36) (HUMAN, RAT)

Cat. No.: B1167206
CAS No.: 123139-39-9
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neuropeptide Y (2-36) (human, rat) is an endogenous N-terminal truncated metabolite of Neuropeptide Y (NPY), produced through cleavage by aminopeptidase P . This peptide is a valuable tool for characterizing NPY receptor subtypes and their complex roles in physiology and disease . Mechanism of Action: While the full-length NPY peptide can activate Y1, Y2, and Y5 receptors, the removal of the N-terminal tyrosine residue alters receptor selectivity. In vitro binding studies show that Neuropeptide Y (2-36) binds non-selectively to both NPY Y1 and Y2 receptors, though with a lower affinity compared to the intact NPY and Peptide YY . Despite its lower binding affinity, research suggests it can be a more potent agent in stimulating feeding behavior than NPY itself, indicating that its in vivo pharmacological profile is complex and not fully explained by its in vitro binding properties . Research Applications: This ligand is instrumental in exploring the diverse functions of the NPY system. Key areas of investigation include the central modulation of feeding behavior and energy homeostasis . Studies also point to its role in the cardiovascular system, where NPY receptors are involved in the neurogenic contraction of vascular smooth muscle in resistance arteries . Beyond these fields, NPY receptors are recognized for their involvement in other processes such as angiogenesis, the regulation of neurotransmitter release, and have been identified as playing a role in several types of cancer . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans or animals.

Properties

CAS No.

123139-39-9

Molecular Formula

C22H20N2

Origin of Product

United States

Preparation Methods

Aminopeptidase P-Mediated Cleavage

Aminopeptidase P (APP) is a metalloprotease that selectively cleaves N-terminal amino acids from peptides with a penultimate proline residue. NPY’s sequence (Tyr-Pro-Ser-Lys-Pro-...) makes it susceptible to APP, which removes the Tyr¹ residue to yield NPY2–36. In vitro studies using human serum have demonstrated that APP activity generates NPY2–36 as a minor metabolite compared to dipeptidyl peptidase IV (DPPIV)-derived NPY3–36. To optimize APP-mediated cleavage:

  • Substrate : Recombinant NPY (1–36) at concentrations of 1–10 µM.

  • Enzyme Source : Purified APP or serum containing endogenous APP.

  • Conditions : Incubation at 37°C in phosphate-buffered saline (pH 7.4) for 1–4 hours.

  • Yield : ~15–20% conversion efficiency, as quantified via liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Ex Vivo Serum Incubation

Incubating NPY with human or rat serum generates NPY2–36 alongside other metabolites. This method leverages endogenous proteases but requires stringent control to minimize competing cleavages (e.g., DPPIV activity). Key parameters include:

  • Serum Preparation : Heparinized plasma treated with protease inhibitors (e.g., EDTA, bestatin).

  • Incubation Time : 30–120 minutes at 37°C.

  • Metabolite Profiling : Micro-LC-MS/MS with a lower limit of quantification (LLOQ) of 0.03 pM for NPY2–36.

Solid-Phase Peptide Synthesis (SPPS)

Resin and Solvent Selection

NPY2–36’s hydrophobic sequence (e.g., Pro², Val⁴, Ile⁶) necessitates strategies to mitigate aggregation during synthesis:

  • Resin : PEG-based resins (NovaSyn® TG) with 0.1–0.2 mmol/g loading to enhance solvation.

  • Solvents : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) with 0.1% N-methylimidazole to improve coupling efficiency.

Pseudoproline Dipeptide Incorporation

To disrupt β-sheet formation, pseudoproline dipeptides (e.g., Ser-Pro) are introduced at positions 3–4 and 5–6:

  • Activation : 5 equivalents of HBTU/HOBt with 10 equivalents of N,N-diisopropylethylamine (DIPEA) in DMF.

  • Coupling Time : 2 hours per residue under agitation.

  • Deprotection : 20% piperidine in DMF (2 × 5 minutes).

Stepwise Assembly and Cleavage

  • Synthesis Cycle :

    • Deprotection : Fmoc removal with piperidine.

    • Coupling : 4-fold excess of Fmoc-amino acids activated by HCTU.

  • Global Deprotection : Trifluoroacetic acid (TFA) cocktail (94% TFA, 2.5% H₂O, 2.5% triisopropylsilane, 1% phenol) for 3 hours.

  • Yield : 60–70% crude peptide, with purity ≥80% by HPLC.

Purification and Analytical Validation

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

  • Column : C18 (5 µm, 250 × 4.6 mm).

  • Gradient : 10–40% acetonitrile in 0.1% TFA over 60 minutes.

  • Detection : UV absorbance at 214 nm.

  • Purity : ≥95% after two purification cycles.

Mass Spectrometry Characterization

  • Instrument : Q-TOF MS with electrospray ionization.

  • Observed m/z : 4,256.8 [M+3H]³⁺ (theoretical m/z: 4,256.5).

  • Metabolite Screening : LC-MS/MS confirms absence of NPY1–36 or NPY3–36 contaminants.

Comparative Analysis of Preparation Methods

Parameter Enzymatic Cleavage SPPS
Time 1–4 hours5–7 days
Yield 15–20%60–70%
Purity 90–95%≥95%
Scalability Limited by enzyme costHigh
Equipment LC-MS/MSAutomated synthesizer

Challenges and Optimization Strategies

Enzymatic Method Limitations

  • Competing Proteases : Serum contains DPPIV, which dominates NPY metabolism, necessitating inhibitors like diprotin A.

  • Low Yield : APP’s substrate preference for X-Pro bonds limits NPY2–36 generation.

SPPS Aggregation Mitigation

  • Backbone Protection : Pseudoproline dipeptides reduce β-sheet formation, improving elongation efficiency.

  • Solvent Additives : 0.1% N-octyl-β-D-glucopyranoside enhances peptide solubility during coupling .

Chemical Reactions Analysis

Types of Reactions: Neuropeptide Y (2-36) can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide can be oxidized to methionine sulfoxide.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with analogs to study structure-activity relationships.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Amino acid analogs and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Major Products:

Scientific Research Applications

Role in Feeding Behavior

Neuropeptide Y (2-36) has been identified as a potent orexigenic agent, meaning it stimulates appetite and food intake. Research indicates that it is more effective than intact neuropeptide Y in promoting feeding behavior. Studies have shown that neuropeptide Y (2-36) binds to neuropeptide Y Y1 and Y2 receptors with significant affinity, influencing ingestive behavior through these pathways .

Table 1: Binding Affinity of Neuropeptide Y (2-36)

Receptor TypeBinding Affinity (Ki)
Y1 Receptor3.69 nmol
Y2 Receptor3.08 nmol

This binding profile suggests that neuropeptide Y (2-36) may modulate feeding behavior differently than its full-length counterpart, potentially offering insights into obesity treatment strategies .

Neuroprotection and Neurodegenerative Diseases

Neuropeptide Y (2-36) exhibits neuroprotective properties that are being explored in the context of neurodegenerative diseases such as Alzheimer's disease. Research indicates that neuropeptide Y levels are altered in the brains of patients with Alzheimer's, particularly in the hippocampus and cortex . The mechanisms by which neuropeptide Y exerts its protective effects include:

  • Inhibition of Glutamate Excitotoxicity: Neuropeptide Y can protect neurons from glutamate-induced damage by activating specific receptors .
  • Reduction of Oxidative Stress: Activation of neuropeptide Y receptors has been shown to mitigate oxidative stress, a key factor in neurodegeneration .

Pain Modulation

Neuropeptide Y (2-36) has been implicated in pain modulation pathways. Studies demonstrate that it can inhibit synaptic transmission in the hippocampus, suggesting a role in pain perception and response . Specifically, the presence of neuropeptide Y can reduce excitatory neurotransmitter release, thereby modulating nociceptive signaling.

Case Study: Pain Sensitivity

Research involving knockout mice lacking the neuropeptide Y receptor showed increased sensitivity to pain stimuli compared to wild-type mice, indicating that neuropeptide Y signaling may play a crucial role in pain management strategies .

Potential Therapeutic Applications

The therapeutic potential of neuropeptide Y (2-36) extends to various psychiatric and behavioral disorders:

  • Anxiety and Depression: Neuropeptide Y has been linked to anxiety regulation and may serve as a target for antidepressant therapies through its action on specific receptors involved in mood regulation .
  • Alcohol Dependence: Animal studies suggest that targeting the neuropeptide Y receptor system could provide new avenues for treating alcohol dependence by modulating consumption behaviors .

Mechanism of Action

Neuropeptide Y (2-36) is similar to other peptides in the neuropeptide Y family, including:

    Peptide YY (PYY): A peptide involved in regulating appetite and digestion.

    Pancreatic Polypeptide (PP): A peptide that regulates pancreatic secretion and gastrointestinal motility.

Uniqueness: Neuropeptide Y (2-36) is unique in its specific sequence and its ability to selectively activate certain neuropeptide Y receptors, making it a valuable tool for studying receptor-specific effects and developing targeted therapies .

Comparison with Similar Compounds

Structural and Receptor Affinity Differences

NPY (2-36) is compared to related peptides below:

Compound Structure Key Receptors Targeted Affinity (Ki, nM) Metabolic Pathway
NPY (1-36) Full-length 36-amino acid peptide Y1, Y2, Y4, Y5 Y1: 0.2–0.5; Y2: 0.3–1.0 Cleaved by DPP4 to NPY (2-36)
NPY (2-36) Truncated (Tyr¹ removed) Y1, Y2 (non-selective) Y1: 3.69; Y2: 3.08 Further processed to NPY (3-36)
NPY (3-36) Truncated (Tyr¹-Pro² removed) Y2 (selective agonist) Y2: 1.5–2.5 Generated by DPP4 from NPY (2-36)
Peptide YY (PYY) 36-amino acid, 70% homology to NPY Y1, Y2, Y5 Y1: 0.4–0.8; Y2: 0.3–0.6 Resistant to DPP4 cleavage
Pancreatic Polypeptide (PP) 36-amino acid, 50% homology to NPY Y4 (selective) Y4: 0.1–0.3 Structurally conserved but functionally distinct

Key Insights :

  • NPY (2-36) exhibits 10–15× lower affinity for Y1/Y2 receptors compared to NPY (1-36) and PYY .
  • Unlike NPY (3-36), which is Y2-selective, NPY (2-36) binds non-selectively to Y1/Y2 receptors .
  • PYY shows higher consistency in vascular effects (e.g., gastric blood flow reduction) compared to NPY (2-36) .
Functional and Pharmacological Contrasts
  • Cardiovascular Effects: NPY (2-36) induces vasoconstriction in resistance arterioles but with weaker potency than NPY (1-36) . PYY and NPY (1-36) synergize with norepinephrine in vascular tone modulation, whereas NPY (2-36) lacks this synergy .
  • Feeding Behavior :

    • Despite lower in vitro receptor affinity, NPY (2-36) demonstrates enhanced efficacy in stimulating feeding behavior, suggesting involvement of alternative pathways (e.g., Y5 receptors) .
  • Gastric Mucosal Integrity: Both NPY (2-36) and NPY (1-36) reduce gastric mucosal blood flow, but NPY (2-36) causes less systemic hypertension compared to intravenous NPY (1-36) .
Evolutionary and Metabolic Considerations
  • NPY (2-36) and NPY (3-36) are evolutionarily conserved metabolites, highlighting the functional importance of NPY truncation across species .
  • DPP4-mediated cleavage of NPY (1-36) to NPY (2-36) represents a key regulatory step in modulating NPY signaling duration and intensity .

Biological Activity

Neuropeptide Y (NPY) is a 36-amino acid peptide that plays a critical role in various physiological processes, including appetite regulation, stress response, and neuroprotection. The truncated form, Neuropeptide Y (2-36), has garnered attention for its unique biological activities and receptor interactions. This article explores the biological activity of NPY (2-36) based on diverse research findings, highlighting its binding properties, physiological effects, and potential therapeutic applications.

Overview of Neuropeptide Y (2-36)

Neuropeptide Y (2-36) is derived from the cleavage of the full-length NPY. It retains significant biological activity, particularly in modulating feeding behavior and influencing neurochemical pathways. Research indicates that NPY (2-36) acts primarily through the Y1 and Y2 receptors, which are part of the NPY receptor family.

Binding Affinity and Receptor Interactions

Studies have shown that NPY (2-36) exhibits a binding affinity for both Y1 and Y2 receptors:

Receptor Type Binding Affinity (Ki in nM)
Y13.69
Y23.08

These findings suggest that NPY (2-36) binds non-selectively to both receptor types but with lower affinity compared to intact NPY . This non-selective binding may contribute to its diverse physiological effects.

Appetite Regulation

NPY (2-36) has been identified as a potent orexigenic agent, meaning it stimulates appetite. In experimental settings, it has been shown to induce feeding behavior effectively:

  • Feeding Studies : In rats, administration of NPY (2-36) resulted in significant increases in food intake, demonstrating its role in appetite stimulation .
  • Mechanism : The appetite-stimulating effects are believed to be mediated through Y1 receptor activation, which enhances food intake while the Y2 receptor may have opposing effects .

Neurochemical Modulation

Research indicates that NPY (2-36) influences various neurotransmitter systems:

  • Dopaminergic Activity : NPY (2-36) significantly increases dopamine levels in brain regions such as the hippocampus and amygdala, suggesting its involvement in mood regulation and reward pathways .
  • Norepinephrine Dynamics : It also affects norepinephrine levels within the hypothalamus, which is crucial for energy balance and stress response .

Case Studies and Experimental Evidence

Several studies have investigated the effects of NPY (2-36) in different contexts:

  • Caloric Restriction Studies : In models of caloric restriction, increased levels of NPY were observed alongside enhanced autophagy in rat cortical neurons, indicating a protective role against neurodegeneration .
  • Testosterone Regulation : Intracerebroventricular injections of NPY have been shown to inhibit testosterone secretion in male rats, highlighting its role in reproductive hormone regulation .
  • Pain Modulation : The involvement of NPY (2-36) in pain pathways has been studied; knockout models for specific receptors demonstrated altered pain sensitivity when exposed to nociceptive stimuli .

Therapeutic Implications

The diverse biological activities of NPY (2-36) present potential therapeutic avenues:

  • Obesity Treatment : Given its orexigenic properties, targeting the pathways influenced by NPY (2-36) could lead to novel treatments for obesity and eating disorders.
  • Neuroprotective Strategies : Its role in neuroprotection suggests potential applications in neurodegenerative diseases like Alzheimer's and Parkinson's disease .

Q & A

Q. How can researchers address species-specific discrepancies in NPY (2-36) signaling between human and rodent models?

  • Methodological Answer : Perform cross-species receptor transfection in null-background cell lines (e.g., HEK293). Compare signaling efficacy (cAMP inhibition, ERK phosphorylation) between human and rat Y receptors under identical conditions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.